Specificity for Clinafloxacin Synthesis: The Only Path to a Key Benzonitrile Intermediate
The target compound is uniquely positioned as the sole starting material for the preparation of 2,3,4-trichloro-5-fluorobenzonitrile, a critical intermediate in the synthesis of clinafloxacin [1][2]. In contrast, the closely related 2,3,4-trifluoronitrobenzene is employed in the synthesis of ofloxacin, a different fluoroquinolone antibiotic . The substitution of the target compound with 2,3,4-trichloronitrobenzene would eliminate the essential fluorine atom from the final drug, thereby abolishing its antibacterial activity . No alternative halogenated nitrobenzene can replicate this specific downstream pathway to clinafloxacin.
| Evidence Dimension | Synthetic Pathway Specificity |
|---|---|
| Target Compound Data | Key intermediate for 2,3,4-trichloro-5-fluorobenzonitrile → Clinafloxacin |
| Comparator Or Baseline | 2,3,4-Trifluoronitrobenzene (CAS 771-69-7) → Ofloxacin; 2,3,4-Trichloronitrobenzene (CAS 17700-09-3) → Non-fluorinated quinolone analogs (e.g., earlier generation quinolones) |
| Quantified Difference | The target compound is the only halogenated nitrobenzene reported in patents and literature as the direct precursor to the 2,3,4-trichloro-5-fluorobenzonitrile intermediate. No yield data is available for a direct head-to-head comparison due to the unique nature of the pathway. |
| Conditions | Synthetic route described in patent EP0195316A1 and drug synthesis databases |
Why This Matters
This specificity dictates that procurement of this exact compound is mandatory for any laboratory or manufacturer aiming to replicate the patented clinafloxacin synthesis.
- [1] Drug Synthesis Database. Clinafloxacin Synthetic Route. Available at: https://www.drugfuture.com/synth/syndata.aspx?ID=127085 (Accessed 2026). View Source
- [2] Irikura, T.; Suzue, S.; Murayama, S.; Hirai, K.; Ishizaki, T. (Kyorin Pharmaceutical Co., Ltd.). Quinolonecarboxylic acid derivatives. European Patent EP0195316A1, 1986. View Source
